molecular formula C15H14O3 B123711 4-Benzyloxyphenylacetic acid CAS No. 6547-53-1

4-Benzyloxyphenylacetic acid

Cat. No. B123711
Key on ui cas rn: 6547-53-1
M. Wt: 242.27 g/mol
InChI Key: XJHGAJLIKDAOPE-UHFFFAOYSA-N
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Patent
US06667331B2

Procedure details

A 1:2 methanol/tetrahydrofuran (60 mL) solution of (4-benzyloxy-phenyl)-acetic acid methyl ester (1.35 g, 5.27 mmol) was combined with 2M aqueous lithium hydroxide (20 mL) at room temperature and the reaction was stirred overnight. The reaction was acidified to pH 1 with 1N hydrochloric acid and extracted with ethyl acetate (2×50 mL). The organic portions were dried over sodium sulfate and the solvent removed in vacuo to give the title compound as a white crystalline solid (1.25 g, 98%). 1H NMR (300 MHz, CDCl3) S3.63 (s, 2H), 5.09 (s, 2H), 6.96-6.99 (d, 2H), 7.22-7.25 (d, 2H), 7.3-7.5 (m, 5H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][CH:6]=1.[OH-].[Li+].Cl>CO.O1CCCC1>[CH2:12]([O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:19])=[O:2])=[CH:10][CH:9]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
methanol tetrahydrofuran
Quantity
60 mL
Type
solvent
Smiles
CO.O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portions were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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